1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
A related compound, 1-(2-fluorobenzyl)-3-butyl-8-(n-acetyl-4-aminobenzyl)-xanthine, is reported to target phosphoenolpyruvate carboxykinase, cytosolic [gtp] in humans . This enzyme plays a crucial role in gluconeogenesis, the process of glucose synthesis.
Mode of Action
Compounds with similar structures, such as soluble guanylate cyclase (sgc) stimulators, enhance the cyclic guanosine monophosphate pathway independently of nitric oxide . This suggests that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Pharmacokinetics
Related compounds like vericiguat, an oral soluble guanylate cyclase stimulator, demonstrate virtually complete absorption and increased exposure with food . It has high oral bioavailability and dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring, used as a precursor in organic synthesis.
1-(2-fluorobenzyl)-1H-pyrazole: A related compound with a similar structure but lacking the methyl group on the pyrazole ring.
5-methyl-1H-pyrazole-3-amine: A compound with a similar pyrazole core but without the fluorobenzyl group.
The uniqueness of this compound lies in the combination of the fluorobenzyl and methyl groups, which can impart specific chemical and biological properties not found in the other similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPNZMCYJMVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424512 |
Source
|
Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-07-2 |
Source
|
Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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